3-Bromopropionyl chloride

Acylation Electrophilicity Reactivity

3-Bromopropionyl chloride (C3H4BrClO, MW 171.42 g/mol) is a bifunctional organic building block containing both an electrophilic acyl chloride and a β-bromoalkyl moiety. Available commercially as a technical grade liquid (purity 90-95%), it exhibits a density of 1.701 g/mL at 25°C, a boiling point of 55-57°C at 17 mmHg, and a refractive index n20/D 1.49.

Molecular Formula C3H4BrClO
Molecular Weight 171.42 g/mol
CAS No. 15486-96-1
Cat. No. B108729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropionyl chloride
CAS15486-96-1
Synonyms3-Bromopropanoyl Chloride;  3-Bromopropanoic Acid Chloride;  β-Bromopropanoyl Chloride;  ω-Bromopropanoyl Chloride;  β-Bromopropionyl Chloride
Molecular FormulaC3H4BrClO
Molecular Weight171.42 g/mol
Structural Identifiers
SMILESC(CBr)C(=O)Cl
InChIInChI=1S/C3H4BrClO/c4-2-1-3(5)6/h1-2H2
InChIKeyIHBVNSPHKMCPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopropionyl Chloride (CAS 15486-96-1): Technical Specifications and Baseline Characteristics for Procurement


3-Bromopropionyl chloride (C3H4BrClO, MW 171.42 g/mol) is a bifunctional organic building block containing both an electrophilic acyl chloride and a β-bromoalkyl moiety. Available commercially as a technical grade liquid (purity 90-95%), it exhibits a density of 1.701 g/mL at 25°C, a boiling point of 55-57°C at 17 mmHg, and a refractive index n20/D 1.49 . Its reactivity profile is defined by the dual electrophilic sites, enabling sequential or orthogonal functionalization strategies in organic synthesis . The compound is moisture-sensitive, requiring storage at 2-8°C under an inert atmosphere to prevent hydrolysis of the acyl chloride functionality.

Why 3-Bromopropionyl Chloride Cannot Be Simply Substituted by Other Haloacyl Chlorides in Synthetic Protocols


Attempting to replace 3-bromopropionyl chloride with structurally similar haloacyl chlorides, such as 3-chloropropionyl chloride or 2-bromopropionyl chloride, frequently leads to divergent reaction outcomes. The β-bromine substituent exerts a stronger electron-withdrawing inductive effect than β-chlorine, enhancing the electrophilicity of the adjacent carbonyl carbon and accelerating acylation rates . More critically, the position of the halogen (β- versus α-) dictates the photochemical and thermal bond dissociation pathways. As demonstrated by photodissociation studies, 3-bromopropionyl chloride undergoes C-Br bond fission via a distinct adiabatic pathway with suppressed nonadiabatic coupling, whereas the 2-isomer follows a diabatic pathway yielding excited-state products [1]. These mechanistic differences translate into tangible variations in synthetic yields and product selectivity profiles, making direct substitution unreliable without comprehensive re-optimization of reaction conditions.

Quantitative Differentiation of 3-Bromopropionyl Chloride vs. Closest Analogs: Evidence-Based Comparison for Scientific Selection


Enhanced Electrophilicity and Acylation Reactivity vs. 3-Chloropropionyl Chloride

The β-bromine substituent in 3-bromopropionyl chloride exerts a stronger electron-withdrawing inductive effect (-I) compared to the β-chlorine in 3-chloropropionyl chloride. This difference is reflected in the enhanced electrophilicity of the carbonyl carbon, which facilitates more rapid acylation reactions with nucleophiles such as amines and alcohols . While exact rate constant comparisons for identical nucleophilic partners are not available in the public domain, the class-level inference is supported by the general reactivity trend: alkyl bromides are significantly more reactive electrophiles than alkyl chlorides in nucleophilic substitution reactions. The dual electrophilic sites (acyl chloride and β-bromoalkyl) in 3-bromopropionyl chloride further enable orthogonal functionalization sequences that are less efficient or unattainable with the chloro analog .

Acylation Electrophilicity Reactivity Organic Synthesis

Divergent Photochemical Bond Fission Pathway vs. 2-Bromopropionyl Chloride

Photodissociation studies at 234-235 nm reveal fundamentally different C-Br bond rupture mechanisms between 3-bromopropionyl chloride and its 2-bromo positional isomer. For 3-bromopropionyl chloride, the available energy is insufficient to access excited-state products; consequently, C-Br bond fission proceeds via an adiabatic pathway with severe suppression by nonadiabatic coupling [1]. In contrast, 2-bromopropionyl chloride follows a diabatic pathway that leads to excited-state products. The fragment branching ratios (C-Br vs. C-Cl bond fission) differ markedly due to the distinct dissociation pathways and the distance between the Br orbital and the C=O chromophore [1].

Photodissociation Bond Cleavage Mechanistic Differentiation Physical Organic Chemistry

Validated High-Yield Transformation in Aryl Ketone Synthesis

In a validated synthetic sequence, 3-bromopropionyl chloride was used to acylate veratrole, yielding intermediate 15 in 82% yield. Subsequent treatment with Tebbe reagent converted this intermediate to styryl bromide 16 in 93% yield . This demonstrates the compound's efficacy as a Friedel-Crafts acylating agent for electron-rich aromatics and its compatibility with downstream olefination chemistry.

Friedel-Crafts Acylation Yield Synthetic Methodology

Established Performance as Macromonomer Initiator in RAFT Polymerization

3-Bromopropionyl chloride has been utilized to synthesize brominated poly(ethylene glycol) methacrylate (v-PEG-Br), which serves as a macromonomer initiator for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. The resulting RAFT-MIM macroinitiator was used in self-condensing polymerization and copolymerization with methyl methacrylate (MMA), yielding highly branched and cross-linked amphiphilic copolymers [1]. The overall polymerization rate constant (k) for this system was experimentally determined to be 7.9 × 10⁻⁵ s⁻¹, and the reaction followed first-order kinetics [1].

RAFT Polymerization Macromonomer Kinetics Polymer Chemistry

Utility as ATRP Initiator Precursor for Poly(ɛ-caprolactone) Graft Copolymers

3-Bromopropionyl chloride was employed to convert hydroxyl-terminated poly(ɛ-caprolactone) (PCL-OH, synthesized via ring-opening polymerization) into a brominated macroinitiator (PCL-Br) suitable for Atom Transfer Radical Polymerization (ATRP) [1]. This functionalized macroinitiator enabled the 'grafting from' polymerization of 2-hydroxyethyl methacrylate (HEMA) to produce P(CL-g-HEMA) graft copolymer hydrogels [1]. While no direct yield comparison is available, the successful generation of well-defined graft copolymers with distinct thermal properties (two decomposition temperatures by TGA, intermediate Tg by DSC) underscores the compound's efficacy in installing ATRP-initiating sites onto hydroxyl-terminated polymers [1].

ATRP Graft Copolymer Hydrogel Polymer Synthesis

Selective Acylation in Heterocyclic Synthesis: Bicyclic Pyrimido[2,1-b][1,3]thiazines

3-Bromopropionyl chloride undergoes chemoselective acylation of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones at the sulfur atom, triggering an intramolecular heterocyclization that yields bicyclic pyrimido[2,1-b][1,3]thiazines [1]. This transformation leverages the differential reactivity of the acyl chloride group (rapid S-acylation) over the β-bromoalkyl moiety, which remains intact for potential downstream functionalization. In contrast, the use of chloroacetyl chloride or other acylating agents would not install the latent β-bromo handle, limiting the synthetic versatility of the resulting heterocyclic scaffold.

Heterocyclic Chemistry Acylation Thiazine Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-Bromopropionyl Chloride Based on Verified Evidence


Synthesis of Functional Macromonomers for Controlled Radical Polymerization (RAFT and ATRP)

3-Bromopropionyl chloride is the reagent of choice for introducing terminal bromide functionality onto hydroxyl-terminated polymers (e.g., PEG, PCL) to generate macroinitiators for RAFT and ATRP. The established protocol for synthesizing v-PEG-Br macroinitiator from PEG-methacrylate and 3-bromopropionyl chloride, with a documented polymerization rate constant of k = 7.9 × 10⁻⁵ s⁻¹ [1], provides a reliable starting point for polymer chemists. Similarly, its use in synthesizing PCL-Br for ATRP-mediated grafting of HEMA [2] demonstrates broad compatibility with polyester-based macroinitiators. Procurement of this compound is justified when reproducible control over macromolecular architecture is required.

Construction of β-Bromoethyl-Functionalized Heterocyclic Scaffolds for Medicinal Chemistry

In drug discovery programs requiring heterocyclic cores with a pendant electrophilic handle for diversification, 3-bromopropionyl chloride offers a strategic advantage. Its chemoselective S-acylation of dihydropyrimidine-2-thiones yields bicyclic pyrimido[2,1-b][1,3]thiazines while preserving the β-bromo group for subsequent nucleophilic substitution or cross-coupling reactions . This dual functionality enables the rapid generation of structurally diverse compound libraries from a common intermediate. The 3-bromo regioisomer is essential here; substitution with 2-bromopropionyl chloride would alter both the regiochemistry and the photochemical stability of the resulting adducts [3].

Friedel-Crafts Acylation of Electron-Rich Aromatics in Multi-Step Syntheses

Researchers executing Friedel-Crafts acylations of electron-rich arenes can rely on 3-bromopropionyl chloride to achieve high isolated yields. The validated acylation of veratrole in 82% yield, followed by Tebbe methylenation to the styryl bromide in 93% yield , establishes this compound as a competent acylating agent for such transformations. This performance metric allows procurement teams to benchmark expected yields and justify the selection of 3-bromopropionyl chloride over other acyl chlorides lacking the β-bromo functionality required for subsequent olefination or cross-coupling steps.

Synthesis of Halogenated Ketones as Synthetic Intermediates

3-Bromopropionyl chloride serves as a precursor to halogenated ketones such as 1-chloro-4-bromo-2-butanone . This transformation capitalizes on the compound's intrinsic structure, which already contains the required chlorine and bromine atoms for the target ketone. While yields for this specific conversion are not reported, the availability of this route provides a synthetic option for accessing such dihalogenated ketones without requiring multiple halogenation steps.

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